
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C25H24FN3O3S and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a derivative of phenyl urea, which has garnered attention in medicinal chemistry due to its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in tryptophan metabolism and is a significant target for cancer immunotherapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in preclinical studies.
Synthesis and Structure
The synthesis of This compound involves the modification of a phenyl urea scaffold with an indole moiety. The presence of the 4-fluorobenzyl group enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to target enzymes.
This compound acts primarily as an IDO1 inhibitor. The inhibition of IDO1 leads to increased levels of tryptophan and reduced production of kynurenine, which can enhance T-cell responses against tumors. The binding affinity and inhibitory potency are critical parameters that determine its effectiveness as an anti-cancer agent.
In Vitro Studies
In vitro assays have demonstrated that derivatives of phenyl urea, including the target compound, exhibit varying degrees of IDO1 inhibition. The biological evaluation typically involves measuring the half-maximal inhibitory concentration (IC50). For example, related compounds have shown IC50 values ranging from 0.1 μM to 0.6 μM against IDO1, indicating potent inhibitory effects .
In Vivo Studies
In vivo studies using xenograft models have provided insights into the anti-tumor efficacy of these compounds. For instance, a related phenyl urea derivative exhibited significant tumor growth inhibition (TGI) when administered at doses of 15 mg/kg and 30 mg/kg daily . These findings suggest that This compound may have similar therapeutic potential.
Case Studies
Several case studies have been documented regarding the use of phenyl urea derivatives in cancer treatment:
- Study on Compound i12 : This compound was synthesized as part of a series targeting IDO1. It demonstrated an IC50 value of 0.7 nM and showed promising results in reducing tumor size in mouse models .
- Efficacy in Combination Therapy : Research indicates that combining IDO1 inhibitors with other immunotherapeutics can enhance overall efficacy against tumors. For example, co-administration with checkpoint inhibitors has been explored to synergistically improve immune responses .
Table 1: Inhibitory Activity of Related Compounds
Compound | Structure | IC50 (µM) | Tumor Growth Inhibition (%) |
---|---|---|---|
i12 | i12 | 0.7 | 40.5 at 15 mg/kg |
i24 | i24 | 0.5 | TBD |
Control | - | - | - |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds containing indole and urea functionalities can exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of indole-based urea compounds against breast cancer cell lines. The results demonstrated that certain analogs exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The indole scaffold is also recognized for its antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Case Study:
In vitro studies have shown that certain indole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial membrane integrity .
Neurological Applications
Indole derivatives are being investigated for their potential neuroprotective effects. Research suggests that compounds similar to this compound may modulate neurotransmitter systems or exhibit antioxidant properties.
Case Study:
A recent study indicated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole or urea moieties can significantly influence biological activity.
Modification | Effect on Activity |
---|---|
Substituting different groups on the phenyl ring | Alters potency against specific cancer cell lines |
Varying the sulfonamide group | Impacts solubility and bioavailability |
Propiedades
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3S/c1-18-24(33(31,32)16-15-27-25(30)28-21-7-3-2-4-8-21)22-9-5-6-10-23(22)29(18)17-19-11-13-20(26)14-12-19/h2-14H,15-17H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNQCHNLAAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.